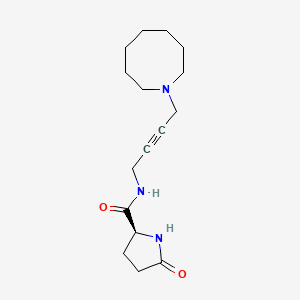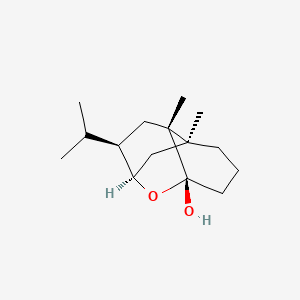
2,5-Methano-8aH-1-benzopyran-8a-ol, octahydro-4a,5-dimethyl-3-(1-methylethyl)-, (2alpha,3beta,4abeta,5alpha,8abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cryptofauronol can be synthesized through the rearrangement of bicyclo [5.3.0]decane precursors . The process involves converting alkenyl-substituted furfuryl alcohols into corresponding alkenyl-substituted pyrylium species, which then undergo intramolecular cycloaddition to produce highly functionalized perhydroazulenes . These products can undergo acid-catalyzed rearrangement reactions to give cis-fused bicyclo [4.4.0] decanes .
Industrial Production Methods: The industrial production of cryptofauronol involves the extraction of essential oils from Valeriana officinalis plants . The extraction process typically includes steam distillation, followed by purification steps to isolate cryptofauronol from other constituents .
Chemical Reactions Analysis
Types of Reactions: Cryptofauronol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cryptofauronol .
Scientific Research Applications
Cryptofauronol has several scientific research applications:
Mechanism of Action
The exact mechanism of action of cryptofauronol is not fully understood. it is believed to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other compounds found in valerian . This interaction may enhance the inhibitory effects of GABA, leading to its sedative properties .
Comparison with Similar Compounds
- Valeranone
- Fauronyl acetate
- Valerane
Comparison: Cryptofauronol is unique among these compounds due to its specific structural features and the particular rearrangement reactions it undergoes . While valeranone and fauronyl acetate also exhibit sedative properties, cryptofauronol’s distinct synthesis pathway and molecular structure contribute to its unique pharmacological profile .
Properties
CAS No. |
2212-90-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1R,3S,7S,8R,10R)-7,8-dimethyl-10-propan-2-yl-2-oxatricyclo[5.3.1.03,8]undecan-3-ol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-8-14(4)13(3)6-5-7-15(14,16)17-12(11)9-13/h10-12,16H,5-9H2,1-4H3/t11-,12-,13+,14-,15+/m1/s1 |
InChI Key |
UTNQUNGFEKWBQT-QMIVOQANSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@]2([C@]3(CCC[C@@]2(O[C@@H]1C3)O)C)C |
Canonical SMILES |
CC(C)C1CC2(C3(CCCC2(OC1C3)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


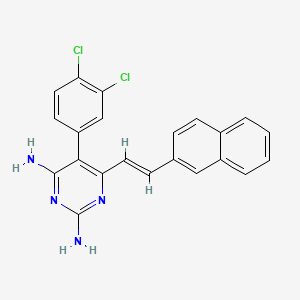
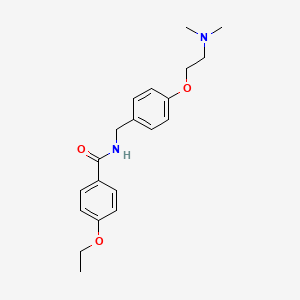

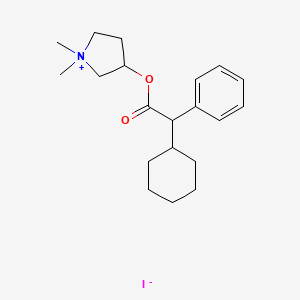
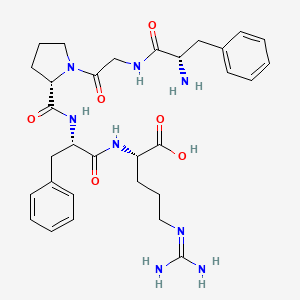
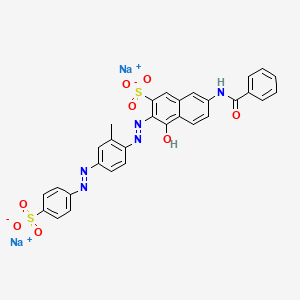
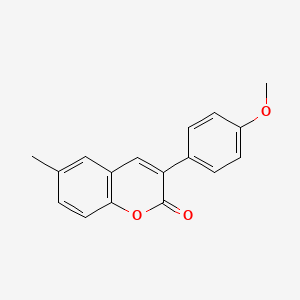
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
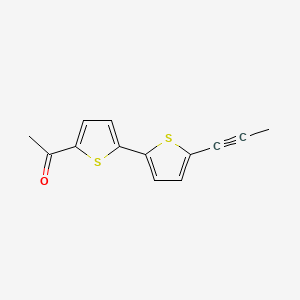
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
